![molecular formula C12H11NO3 B1357316 (4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid CAS No. 924871-18-1](/img/structure/B1357316.png)
(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
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Overview
Description
“(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 924871-18-1 . Its IUPAC name is 2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid . The molecular weight of this compound is 217.22 .
Molecular Structure Analysis
The InChI code for “(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid” is 1S/C12H11NO3/c1-7-4-11(14)13-10-3-2-8(5-9(7)10)6-12(15)16/h2-5H,6H2,1H3,(H,13,14)(H,15,16) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.22 . It is stored at a temperature of 28°C .Scientific Research Applications
Alkylation Studies
This compound has been studied for its alkylation properties, particularly with methyl bromoacetate, which is a key reaction in organic synthesis for introducing acetyl groups into molecules .
Interaction with N-Nucleophiles
Researchers have explored its interaction with N-nucleophiles, which are compounds that donate an electron pair to an electrophile to form a chemical bond in reaction mechanisms .
Antiproliferative Activity
There is research on the antiproliferative activity of derivatives of this compound against various cancer cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, human leukemia, and melanoma .
Synthesis of Derivatives
The compound has been used in the synthesis of new derivatives that may have potential medicinal applications. For example, 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives have been synthesized using this compound .
Commercial Availability
It is commercially available for research purposes and can be found through suppliers like Sigma-Aldrich with its CAS Number: 924871-18-1 .
Antiplatelet Agent
A specific derivative, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, has been characterized as an effective antiplatelet agent, which could have implications in cardiovascular research .
Safety And Hazards
properties
IUPAC Name |
2-(4-methyl-2-oxo-1H-quinolin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-11(14)13-10-3-2-8(5-9(7)10)6-12(15)16/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXDYPDRZDFRDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231036 |
Source
|
Record name | 1,2-Dihydro-4-methyl-2-oxo-6-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid | |
CAS RN |
924871-18-1 |
Source
|
Record name | 1,2-Dihydro-4-methyl-2-oxo-6-quinolineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924871-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-4-methyl-2-oxo-6-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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